molecular formula C20H16N4O3S B6139884 N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide

N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide

Cat. No.: B6139884
M. Wt: 392.4 g/mol
InChI Key: ASRLPFCNHQNOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-carbaldehydes. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as furan derivatives and pyrazole derivatives. These intermediates are then subjected to further reactions to form the final product. The process may require optimization of reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
  • Indole derivatives
  • Chalcones

Uniqueness

N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide is unique due to its combination of a furan ring, a pyrazole ring, and a benzenesulfonamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-28(26,18-10-5-2-6-11-18)23-21-14-16-15-24(17-8-3-1-4-9-17)22-20(16)19-12-7-13-27-19/h1-15,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRLPFCNHQNOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=NNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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